molecular formula C12H15F3N2O2 B13210033 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide

Cat. No.: B13210033
M. Wt: 276.25 g/mol
InChI Key: SLRRUDOVAFEXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide is a chemical compound with the molecular formula C12H16ClF3N2O2. It is known for its unique structure, which includes an amino group, a methyl group, and a trifluoromethoxy phenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl chloride with N-methyl-2-amino-propanamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.

Biological Activity

3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H14F3N1O1\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_1

Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. The trifluoromethoxy group is known to enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular targets.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. These compounds often target protein kinases involved in cell proliferation and survival. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that similar activities could be expected from this compound due to structural similarities .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Research on related amides suggests that they may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. A study highlighted the efficacy of related compounds in mouse models, indicating possible applications for anxiety and depression treatment .

Case Studies

StudyFindings
Study 1 Investigated the effects of a structurally similar compound on cancer cell lines, showing significant inhibition of growth (IC50 values in the micromolar range).
Study 2 Evaluated neuroprotective effects in rodent models, reporting reduced markers of oxidative stress and inflammation.
Study 3 Assessed pharmacokinetics and bioavailability, finding favorable absorption characteristics due to the lipophilic trifluoromethoxy group.

Research Findings

  • Cell Proliferation Inhibition : Compounds with similar structures have shown IC50 values ranging from 1-10 µM against various cancer cell lines, indicating potent antiproliferative effects .
  • Neurotransmitter Modulation : Studies suggest that modifications in amide compounds can lead to enhanced activity at serotonin and norepinephrine receptors, which may contribute to their neuroprotective effects .
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with low cytotoxicity in non-cancerous cell lines, supporting further development for therapeutic use .

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide

InChI

InChI=1S/C12H15F3N2O2/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15/h2-5,9H,6-7,16H2,1H3,(H,17,18)

InChI Key

SLRRUDOVAFEXFK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.